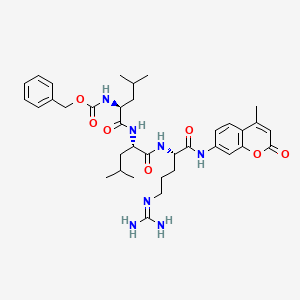![molecular formula C9H9Cl2N3 B1472647 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1628459-82-4](/img/structure/B1472647.png)
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C9H9Cl2N3. It has a molecular weight of 230.09 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is 1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, the group to which our compound belongs, have been extensively studied for their biomedical applications . The diversity of substituents at positions N1, C3, C4, C5, and C6 can lead to a wide range of biological activities .
Antiviral Properties
Several pyrazolo[3,4-b]pyridine-based derivatives, including those with diverse substitutions similar to our compound, have shown potent antiviral properties .
Antibacterial Properties
These compounds have also been reported to exhibit strong antibacterial properties , making them potential candidates for the development of new antibiotics.
Enzyme Inhibition
Compounds in this group have been found to inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase , which play crucial roles in various biological processes.
Ligands for Receptors
They have been used as ligands for A1-adenosine and prostaglandin E2 receptor 1 , suggesting their potential in the development of receptor-targeted therapies.
Treatment of Central Nervous System Disorders
Structural analogs of our compound have shown promise in the development of drugs for the treatment of central nervous system disorders .
Anti-Inflammatory Properties
These compounds have also been explored for their anti-inflammatory properties , which could be beneficial in the treatment of various inflammatory diseases.
Antagonists of Hormones
They have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones , indicating their potential use in hormone-related conditions.
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their synthetic strategies and potential applications. As part of the 1H-pyrazolo[3,4-b]pyridine derivatives, they may have potential in various fields, but more research is needed to fully understand their properties and potential uses .
properties
IUPAC Name |
4,6-dichloro-1-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-9-6(4-12-14)7(10)3-8(11)13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPOMKLPLPPWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)
![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)


![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)


